N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-chloro-2-methoxybenzenesulfonamide
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Overview
Description
The compound is a complex organic molecule that contains a benzo[b]thiophene moiety. Benzo[b]thiophene is a polycyclic aromatic compound and is used as a building block in various pharmaceutical compounds .
Molecular Structure Analysis
The molecular structure of similar compounds, such as 2-phenylpyridine- and 2-(benzo[b]thiophen-2-yl)pyridine-based compounds, have been characterized by multinuclear NMR spectroscopy and elemental analysis .Chemical Reactions Analysis
Thiophene-based analogs have been the subject of extensive study due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For similar compounds, NMR spectroscopy can provide information about the compound’s structure .Scientific Research Applications
Antitumor Properties
Sulfonamides, including compounds structurally similar to N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-chloro-2-methoxybenzenesulfonamide, have been studied for their antitumor properties. For instance, a study by Owa et al. (2002) investigated sulfonamide-focused libraries for their antitumor effects. They found certain compounds to be potent cell cycle inhibitors, with some progressing to clinical trials. These compounds disrupted tubulin polymerization or caused changes in cell cycle phases, demonstrating their potential in treating cancer (Owa et al., 2002).
Photodynamic Therapy Applications
Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, which displayed significant singlet oxygen quantum yield. These properties make them suitable for photodynamic therapy, a method used to treat cancer (Pişkin et al., 2020).
DNA Binding and Anticancer Activity
González-Álvarez et al. (2013) studied mixed-ligand copper(II)-sulfonamide complexes, including derivatives of benzenesulfonamides. These complexes exhibited varying degrees of DNA binding and cleavage, as well as antiproliferative activity against human tumor cells. This suggests their potential use in cancer treatment (González-Álvarez et al., 2013).
Anticancer Agents
Tsai et al. (2016) synthesized novel aminothiazole-paeonol derivatives, including N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]-4-methoxybenzenesulfonamide, which showed high anticancer potential against various cancer cell lines. These compounds were found to be superior to 5-fluorouracil in certain aspects, indicating their promise as anticancer agents (Tsai et al., 2016).
HIV and Antifungal Activity
Zareef et al. (2007) prepared novel benzenesulfonamides and tested them for their anti-HIV and antifungal activities. These compounds could provide new avenues for treating HIV and fungal infections (Zareef et al., 2007).
Neuroprotective Effects
Hirst et al. (2006) investigated SB-399885, a compound structurally related to benzenesulfonamides, for its neuroprotective effects. This compound demonstrated potential in enhancing cognitive functions, which could be beneficial in treating neurological disorders such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Safety and Hazards
properties
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-5-chloro-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4S2/c1-18(21,17-9-12-5-3-4-6-15(12)25-17)11-20-26(22,23)16-10-13(19)7-8-14(16)24-2/h3-10,20-21H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSONYAIMXPCFNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=C(C=CC(=C1)Cl)OC)(C2=CC3=CC=CC=C3S2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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